Ondansetron

Vue d'ensemble

Description

Ondansetron is a medication primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. It is a serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ondansetron involves several key steps. One common method includes the reaction of a carbazolone with formaldehyde or a formaldehyde precursor and an amine, followed by the addition of an imidazole. This reaction is typically carried out at elevated temperatures in a non-aqueous polar solvent . Another method involves a continuous flow synthesis approach, which includes a condensation step and a Mannich reaction .

Industrial Production Methods: In industrial settings, this compound is often produced using a combination of batch and continuous flow processes. The continuous flow process allows for better control of reaction parameters and higher efficiency, while the batch process accommodates the physical properties of the reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: Ondansetron undergoes several types of chemical reactions, including:

Condensation Reactions: Used in the initial steps of its synthesis.

Mannich Reactions: Involved in the formation of the final product.

Substitution Reactions: Where dimethylamine is replaced with 2-methylimidazole.

Common Reagents and Conditions:

Formaldehyde or Formaldehyde Precursors: Used in the condensation reactions.

Amines and Imidazoles: Used in the Mannich and substitution reactions.

Non-Aqueous Polar Solvents: Provide the medium for these reactions.

Major Products: The major product of these reactions is this compound itself, which is obtained in high yields through the described synthetic routes .

Applications De Recherche Scientifique

Chemotherapy-Induced Nausea and Vomiting (CINV)

Overview

Ondansetron is primarily employed to manage CINV, significantly improving patients' quality of life during cancer treatment. Its mechanism involves blocking serotonin receptors in the gastrointestinal tract and central nervous system, thus mitigating emetic signals triggered by chemotherapeutic agents.

Clinical Efficacy

Studies have demonstrated that this compound effectively reduces both the incidence and severity of nausea and vomiting in patients receiving cytotoxic drugs like cisplatin. It has been shown to be more effective than metoclopramide, especially when used in combination with dexamethasone .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Ye et al. (2001) | Cancer patients | This compound vs. Placebo | Significant reduction in CINV incidence |

| Rao & Faso (2012) | Chemotherapy patients | This compound + Dexamethasone | Enhanced antiemetic effect |

Gastroenteritis and Postoperative Nausea

Application in Gastroenteritis

this compound is also used to treat nausea and vomiting associated with gastroenteritis, particularly in pediatric populations. Its efficacy in this context has been validated through randomized controlled trials, where it demonstrated a reduction in vomiting episodes compared to placebo .

Postoperative Use

In postoperative settings, this compound is administered to prevent nausea and vomiting induced by anesthesia. Its safety profile makes it a preferred choice over older antiemetics that may cause extrapyramidal symptoms.

Neurological Applications

Cholinesterase Inhibition

Recent studies indicate that this compound may possess cholinesterase inhibitory properties, suggesting potential applications in treating neurological disorders such as Alzheimer’s disease. In vitro studies have shown that this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative conditions .

| Mechanism | AChE Inhibition IC50 | BChE Inhibition IC50 |

|---|---|---|

| This compound | 33 µM | 2.5 µM |

Psychiatric Disorders

this compound has been explored as a treatment option for psychiatric disorders characterized by serotonergic dysregulation. Studies suggest that it may help modulate hyperactivity in brain regions associated with these conditions .

Anti-inflammatory Effects

Neutrophil Extracellular Traps (NETs)

Emerging research highlights this compound's role in reducing excessive inflammatory responses by inhibiting the formation of NETs, which are implicated in various critical illnesses such as sepsis and acute respiratory distress syndrome (ARDS). By targeting inflammatory pathways involving TLR8 and MAPK14, this compound may offer therapeutic benefits beyond its traditional uses .

Case Studies

Several case studies have documented the successful application of this compound in atypical scenarios:

- Case Study 1: A patient with severe gastroenteritis experienced a significant reduction in vomiting after receiving this compound, allowing for better hydration and recovery.

- Case Study 2: In a clinical trial involving patients with Alzheimer's disease, those treated with this compound showed improved cognitive function alongside reduced cholinesterase activity.

Mécanisme D'action

Ondansetron works by blocking serotonin 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone. This blockade prevents the action of serotonin, which is a key mediator of nausea and vomiting . The molecular targets involved include the serotonin 5-HT3 receptors, which are part of the body’s emetic response pathway .

Comparaison Avec Des Composés Similaires

Promethazine: An antihistamine used to relieve allergy symptoms and nausea.

Metoclopramide: Used for the treatment of gastrointestinal reflux disease and diabetic stasis.

Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar indications.

Uniqueness of Ondansetron: this compound is unique in its high selectivity and potency as a serotonin 5-HT3 receptor antagonist. It is more effective in preventing nausea and vomiting during the first 24 hours after chemotherapy compared to other antiemetics . Additionally, its safety profile and availability in various formulations make it a preferred choice in clinical settings .

This compound continues to be a critical medication in the management of nausea and vomiting, with ongoing research exploring its broader applications and potential new uses.

Activité Biologique

Ondansetron is a serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery. Its biological activity extends beyond its antiemetic properties, showing potential in various therapeutic areas. This article delves into the biological mechanisms, pharmacokinetics, clinical applications, and emerging research findings surrounding this compound.

This compound exerts its effects primarily by blocking the 5-HT3 receptors located in the central nervous system (CNS) and the gastrointestinal tract. By inhibiting these receptors, this compound prevents the action of serotonin, a neurotransmitter involved in triggering nausea and vomiting. This mechanism is crucial in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea.

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with a mean bioavailability of approximately 56% to 60% following oral administration. The drug undergoes extensive first-pass metabolism, primarily via cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) . Its pharmacokinetic profile indicates that systemic exposure does not increase proportionately with dose due to reduced first-pass metabolism at higher doses. The volume of distribution is approximately 160 L, indicating extensive tissue distribution .

| Parameter | Value |

|---|---|

| Bioavailability | 56% - 60% |

| Volume of Distribution | ~160 L |

| Primary Metabolism | CYP3A4 |

| Elimination Half-life | ~3 hours |

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is extensively studied for its efficacy in managing CINV. A comprehensive review identified 13 clinical trials focusing on this compound's effects on CINV in adult cancer patients. The results consistently indicated that this compound significantly alleviated both acute and delayed phases of nausea and vomiting associated with chemotherapy regimens .

Table 1: Summary of Clinical Trials on this compound for CINV

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Trial 1 | Adult Cancer Patients | This compound vs Placebo | Reduced CINV rates |

| Trial 2 | Pediatric Patients | This compound + Dexamethasone | Higher complete response rates |

| Trial 3 | Mixed Cancer Types | This compound Monotherapy | Effective against delayed nausea |

Impact on Mortality in ICU Patients

A retrospective cohort study found that this compound use was associated with reduced mortality rates among patients on mechanical ventilation in intensive care units (ICUs). The study suggested that this compound may serve as an adjuvant treatment for critically ill patients .

Emerging Research Findings

Recent studies have explored additional biological activities of this compound beyond its antiemetic effects:

- Cholinesterase Inhibition : this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values were reported as 33 µM for AChE and 2.5 µM for BChE, indicating a stronger inhibitory effect on BChE.

- Pregnancy Outcomes : A systematic review examined the risk of congenital malformations associated with this compound use during pregnancy. The findings indicated no significant increase in risk for most birth defects, though modest increases were noted for specific conditions like cleft palate .

Case Study: Pediatric Use in Gastroenteritis

A systematic review highlighted the effectiveness of this compound in treating pediatric acute gastroenteritis. One study reported that a single dose of this compound significantly reduced vomiting episodes in children, leading to improved hydration status .

Propriétés

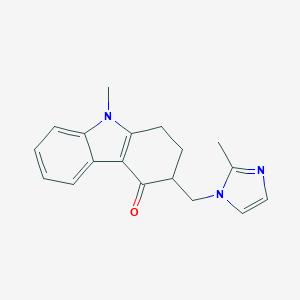

IUPAC Name |

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGMEQIXOGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023393 | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, Very soluble in acid solutions | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established. | |

| Record name | Ondansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from methanol | |

CAS No. |

99614-02-5 | |

| Record name | Ondansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ondansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231-232 °C, 231 - 232 °C | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.